molecular formula C17H17ClN2O B14664204 2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol CAS No. 38053-02-0

2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol

Cat. No.: B14664204
CAS No.: 38053-02-0
M. Wt: 300.8 g/mol
InChI Key: SFWJGPYRSHHELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol is a chemical compound that belongs to the class of organic compounds known as phenanthridines. These compounds are characterized by a phenanthridine skeleton, which is a tricyclic aromatic structure. The presence of a chlorinated phenanthridine moiety and an amino alcohol group in its structure makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol typically involves the following steps:

    Formation of the Phenanthridine Core: The phenanthridine core can be synthesized through a cyclization reaction of appropriate precursors. For example, the Pictet-Spengler reaction is commonly used to form the phenanthridine skeleton.

    Chlorination: The phenanthridine core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Amination: The chlorinated phenanthridine is reacted with an appropriate amine to introduce the amino group.

    Alcohol Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Phenanthridine: The parent compound with a similar tricyclic aromatic structure.

    Chlorophenanthridine: A chlorinated derivative of phenanthridine.

    Amino Alcohols: Compounds containing both amino and alcohol functional groups.

Uniqueness

2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol is unique due to the combination of its chlorinated phenanthridine core and amino alcohol functionality. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

38053-02-0

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

2-[(2-chlorophenanthridin-6-yl)amino]butan-1-ol

InChI

InChI=1S/C17H17ClN2O/c1-2-12(10-21)19-17-14-6-4-3-5-13(14)15-9-11(18)7-8-16(15)20-17/h3-9,12,21H,2,10H2,1H3,(H,19,20)

InChI Key

SFWJGPYRSHHELS-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC1=NC2=C(C=C(C=C2)Cl)C3=CC=CC=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.